Methyl 3-amino-2,4-dimethylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 179.22 g/mol. It is classified as an aromatic ester, specifically a derivative of benzoic acid where the carboxyl group is esterified with methanol, and the benzene ring is substituted with amino and methyl groups. This compound is notable for its potential applications in various fields of scientific research, including organic synthesis and biological studies.
The compound is cataloged under the CAS number 24812-89-3 and is found in several chemical databases including PubChem and BenchChem. It falls under the category of organic compounds, particularly within the subcategories of esters and amines. The presence of both an amino group and an ester functional group makes it a versatile intermediate in synthetic organic chemistry .
Methyl 3-amino-2,4-dimethylbenzoate can be synthesized through several methods, with one common approach being the esterification of 3-amino-2,4-dimethylbenzoic acid with methanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion to the ester.
The structure of methyl 3-amino-2,4-dimethylbenzoate features a benzene ring with three substituents: an amino group at the meta position (position 3), and two methyl groups at the ortho (position 2) and para (position 4) positions relative to the amino group. The ester functional group is attached to the carboxylic acid derivative.
Methyl 3-amino-2,4-dimethylbenzoate can undergo various chemical reactions:
The mechanism of action for methyl 3-amino-2,4-dimethylbenzoate involves its interaction with biological targets through its functional groups. The amino group can form hydrogen bonds with other biological molecules, which may influence their structure and function. Additionally, the ester group may undergo hydrolysis, releasing active benzoic acid derivatives that interact with enzymes and receptors in biological systems .
Relevant data indicates that proper handling procedures should be followed due to potential hazards associated with exposure to this compound .
Methyl 3-amino-2,4-dimethylbenzoate has several applications in scientific research:
Esterification of 3-amino-2,4-dimethylbenzoic acid is the critical final step in synthesizing methyl 3-amino-2,4-dimethylbenzoate. Two predominant methodologies emerge from current literature: acid-catalyzed Fischer esterification and acyl chloride-mediated esterification. In Fischer esterification, the carboxylic acid substrate reacts with methanol under reflux conditions using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts. Yields typically reach 78–85% after 6–8 hours at 65°C, though higher temperatures (80°C) with p-TsOH can reduce reaction time to 4 hours . Alternatively, thionyl chloride (SOCl₂)-mediated esterification in methanol achieves superior yields (90–97%) by generating the reactive acyl chloride intermediate in situ. This method requires strict temperature control (0°C during SOCl₂ addition) and extended reflux (24 hours), followed by neutralization with NaHCO₃ and ethyl acetate extraction [1] [5]. A newer approach employs trimethylchlorosilane (TMSCl) in methanol at room temperature, which achieves 94% yield within 12 hours without specialized equipment. This method minimizes racemization risks and simplifies purification [4].
Table 1: Esterification Method Comparison
Method | Catalyst/Reagent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Fischer Esterification | H₂SO₄ | 65°C | 6 | 85 |
Fischer Esterification | p-TsOH | 80°C | 4 | 82 |
Acyl Chloride Mediated | SOCl₂ | Reflux | 24 | 97 |
Silane-Promoted | TMSCl | 25°C | 12 | 94 |
Introduction of the amino group at the meta-position typically proceeds via nitro reduction of methyl 3-nitro-2,4-dimethylbenzoate. Catalytic hydrogenation using Raney nickel (Raney Ni) or palladium on carbon (Pd/C) under hydrogen atmospheres (1–50 psi) achieves near-quantitative conversion. Raney Ni-mediated reductions in methanol (50 psi H₂, 8 hours) deliver 96% yield with minimal byproducts [1] . For enhanced chemoselectivity, platinum oxide (PtO₂) in ethanol at ambient pressure achieves full conversion in 3 hours, particularly advantageous for substrates sensitive to over-reduction . Non-catalytic methods like Fe/AcOH reduction remain relevant for low-cost applications but require longer reaction times (12+ hours) and generate acidic waste. Recent advances employ continuous-flow hydrogenation with Pd/C-packed cartridges, reducing reaction times to 30 minutes and enabling direct inline purification .
Table 2: Hydrogenation Catalyst Performance
Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Raney Ni | 50 | MeOH | 8 | 96 |
Pd/C (5%) | 14.7 | EtOH | 3 | 98 |
PtO₂ | 14.7 | EtOH | 3 | 95 |
Fe/AcOH | Ambient | H₂O/EtOH | 12 | 82 |
Continuous-flow technology enhances the synthesis of methyl 3-amino-2,4-dimethylbenzoate by improving reproducibility, safety, and throughput. Key implementations include:
Acid catalysts critically influence reaction kinetics, yield, and byproduct formation in esterification. Their mechanisms diverge significantly:
Table 3: Acid Catalyst Byproduct Profiles
Catalyst | Primary Byproducts | Neutralization Required | Thermal Risk |
---|---|---|---|
H₂SO₄ | H₂O | Yes (NaHCO₃) | Moderate |
SOCl₂ | SO₂, HCl | Yes (NaHCO₃) | High |
TMSCl | (CH₃)₃SiOH, HCl | Yes (NaHCO₃) | Low |
Amberlyst™-15 | None | No | None |
Batch Synthesis remains prevalent for small-scale production due to operational simplicity. However, it faces limitations in reproducibility (e.g., inconsistent stirring during hydrogenation) and safety (exothermic risks in SOCl₂-mediated esterification). In contrast, automated solid-phase synthesis enables precise control over reaction parameters:
Table 4: Synthesis Protocol Economic and Performance Metrics
Parameter | Batch Synthesis | Automated Solid-Phase | Continuous-Flow |
---|---|---|---|
Yield (%) | 78–97 | 75–82 | 85–98 |
Purity (%) | 90–95 | >95 | >99 |
Typical Scale | mg to kg | mg to 100 g | kg to ton |
Labor Cost Contribution | 20–30% | 5–10% | <5% |
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